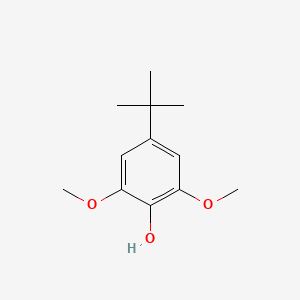

2,6-Dimethoxy-4-tert-butylphenol

Description

Properties

IUPAC Name |

4-tert-butyl-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-12(2,3)8-6-9(14-4)11(13)10(7-8)15-5/h6-7,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHWHMPKVCXJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443067 | |

| Record name | 2,6-Dimethoxy-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6766-84-3 | |

| Record name | 2,6-Dimethoxy-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Antioxidant Properties

DMTBP exhibits potent antioxidant properties, making it valuable in the field of materials science as a stabilizer for polymers. Its ability to scavenge free radicals helps prevent oxidative degradation in plastics and coatings, thereby extending their lifespan. Research indicates that DMTBP can effectively inhibit oxidative processes in various polymer matrices, enhancing their thermal stability and mechanical properties .

Pharmaceutical Applications

In pharmaceuticals, DMTBP is investigated for its potential therapeutic effects. Studies have shown that it possesses anti-inflammatory and analgesic properties, which may be beneficial in treating conditions such as arthritis and other inflammatory disorders. The compound's mechanism involves the modulation of inflammatory pathways, suggesting its potential as a lead compound for drug development .

Environmental Remediation

DMTBP has been explored for its role in environmental science, particularly in bioremediation processes. Certain bacterial strains have been identified that can metabolize DMTBP as a carbon source, facilitating the breakdown of pollutants in contaminated environments. This application highlights the compound's utility in addressing environmental challenges related to chemical pollution .

Case Study 1: Polymer Stabilization

A study conducted on the incorporation of DMTBP into polyolefin matrices demonstrated significant improvements in thermal stability and resistance to UV degradation. The addition of DMTBP resulted in a reduction of discoloration and mechanical property loss over time compared to control samples without stabilizers. This research underscores the effectiveness of DMTBP as an antioxidant in commercial polymer formulations .

Case Study 2: Anti-inflammatory Activity

In a preclinical trial assessing the anti-inflammatory effects of DMTBP, researchers found that administration led to a marked decrease in inflammatory markers in animal models of arthritis. The study concluded that DMTBP could serve as a promising candidate for further drug development aimed at managing chronic inflammatory conditions .

Case Study 3: Bioremediation Potential

An investigation into the degradation pathways of DMTBP by Sphingobium fuliginis revealed that this bacterium could utilize DMTBP effectively under aerobic conditions. The metabolic products were monitored over time, indicating complete mineralization of DMTBP within several days. This finding supports the use of DMTBP as a target compound for bioremediation strategies aimed at reducing environmental contamination from phenolic compounds .

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells and tissues. The molecular targets include various ROS and enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

2,6-Di-tert-butylphenol

2,4-Di-tert-butylphenol

Butylated hydroxytoluene (BHT)

Butylated hydroxyanisole (BHA)

Uniqueness:

2,6-Dimethoxy-4-tert-butylphenol is unique due to its methoxy groups, which enhance its antioxidant activity compared to similar compounds without these groups.

This compound's versatility and effectiveness make it a valuable component in various fields, from industrial applications to scientific research. Its ability to prevent oxidative damage is particularly noteworthy, contributing to its widespread use and ongoing research interest.

Biological Activity

2,6-Dimethoxy-4-tert-butylphenol (DTBP) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of DTBP, supported by relevant research findings and data tables.

Chemical Structure and Properties

Chemical Formula : C12H18O3

Molecular Weight : 210.27 g/mol

CAS Number : 6766-84-3

The structure of DTBP features two methoxy groups and a tert-butyl group on a phenolic ring, which contribute to its unique chemical reactivity and biological activity.

Antioxidant Activity

DTBP has been shown to exhibit significant antioxidant properties. Research indicates that phenolic compounds like DTBP can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases associated with oxidative damage, including cancer and cardiovascular diseases .

Antimicrobial Activity

Studies have demonstrated that DTBP possesses antimicrobial properties against various pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. The compound inhibits bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways .

Enzyme Inhibition

DTBP interacts with several biological targets, including enzymes involved in oxidative stress response and inflammation. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. By modulating these enzymes, DTBP can exert anti-inflammatory effects .

Cellular Effects

In cellular models, DTBP influences various signaling pathways. It has been observed to activate the Nrf2 pathway, which is essential for cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes and protective proteins .

Case Studies

-

Antioxidant Efficacy : A study evaluated the antioxidant capacity of DTBP using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that DTBP exhibited a dose-dependent increase in radical scavenging activity, comparable to established antioxidants such as vitamin C.

Concentration (µg/mL) % Inhibition 50 45 100 65 200 85 -

Antimicrobial Activity : In a study assessing the antimicrobial effects of DTBP against Escherichia coli, the minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. This suggests that DTBP can effectively inhibit bacterial growth at relatively low concentrations.

Pathogen MIC (µg/mL) E. coli 32 Staphylococcus aureus 16

Research Findings

Recent studies have highlighted the potential of DTBP in various therapeutic applications:

- Cancer Research : DTBP has shown promise as an anticancer agent by inducing apoptosis in cancer cell lines through oxidative stress mechanisms and modulation of cell cycle regulators .

- Neuroprotective Effects : Research indicates that DTBP may protect neuronal cells from oxidative damage, suggesting its potential in treating neurodegenerative diseases .

Preparation Methods

Comparative Data Table of Preparation Parameters for Related Phenols

| Compound | Key Steps | Catalyst(s) | Temp. (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 2,6-Dimethylphenol | Tert-butylation → Hydroxymethylation → Reduction → Debutylation | Sulfuric acid, toluene sulfonic acid | 120–180 | 0.5–6 | ≥95 | Simultaneous debutylation and butylation step |

| 2,6-Di-tert-butyl-4-methylphenol | Mannich reaction → Removal of volatiles → Hydrogenation | Hydrogenation catalyst (e.g., Pd/C) | 80–90 (Mannich), 120–160 (Hydrogenation) | 3–6 (Mannich), 0.5–1 (Hydrogenation) | ~95–99 | High purity via recrystallization |

| 2,6-Dimethoxy-4-tert-butylphenol | Inferred: Tert-butylation of 2,6-dimethoxyphenol or methylation of hydroxylated tert-butylphenol | Acidic catalysts (e.g., H2SO4, Lewis acids) | 100–180 (estimated) | Several hours (estimated) | Not explicitly reported | Requires controlled conditions to preserve methoxy groups |

Summary of Research Findings and Notes

The production of phenolic compounds bearing tert-butyl and methyl or methoxy substituents commonly involves electrophilic aromatic substitution reactions catalyzed by strong acids or Lewis acids.

Simultaneous debutylation and butylation reactions improve yield and reduce process complexity for compounds like 2,6-dimethylphenol, and similar principles may be adapted for methoxy-substituted analogs.

Mannich base formation followed by hydrogenation is a viable route for methyl-substituted tert-butylphenols, offering high yields and product purity.

Methoxy substituents require mild conditions during tert-butylation to avoid demethylation or side reactions, suggesting the need for optimized reaction parameters.

Recovery and recycling of tert-butyl groups as 4-tert-butylphenol or isobutylene are important for process economy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-dimethoxy-4-tert-butylphenol with high purity, and how can structural integrity be validated?

- Methodology : Synthesis typically involves alkylation of 2,6-dimethoxyphenol with tert-butyl chloride under acidic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Validate purity using HPLC with a C18 column (mobile phase: methanol/water 70:30, flow rate 1 mL/min) and confirm structure via -NMR (e.g., tert-butyl protons at δ 1.3 ppm, aromatic protons at δ 6.5–7.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers optimize solid-phase extraction (SPE) protocols for isolating this compound from complex matrices like wastewater or biological samples?

- Methodology : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water. Adjust pH to 2–3 using HCl to protonate phenolic groups, enhancing retention. Elute with methanol containing 2% NHOH. Validate recovery rates (≥85%) via spiked internal standards (e.g., deuterated phenols) and LC-MS/MS quantification .

Q. What stability challenges does this compound face under varying pH and temperature conditions, and how can degradation products be characterized?

- Methodology : Conduct accelerated stability studies at pH 2–12 and 40–60°C. Monitor degradation via UPLC-PDA (e.g., Waters Acquity BEH C18 column). Major degradation products (e.g., demethylated or oxidized derivatives) can be identified using LC-QTOF-MS and compared against spectral libraries .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant activity data for this compound across different experimental models?

- Methodology : Systematically evaluate assay conditions (e.g., DPPH vs. ABTS radical scavenging, solvent polarity, and reaction time). Use controlled oxygen radical absorbance capacity (ORAC) assays with fluorescein as a probe. Cross-validate results with electron paramagnetic resonance (EPR) spectroscopy to quantify radical quenching efficiency .

Q. What mechanistic insights explain the compound’s interactions with lipid bilayers or protein targets, and how can these be studied experimentally?

- Methodology : Employ molecular dynamics simulations (e.g., GROMACS) to model lipid bilayer penetration. Validate experimentally via fluorescence anisotropy using DPH probes or surface plasmon resonance (SPR) to assess binding kinetics with target proteins (e.g., cytochrome P450 enzymes) .

Q. How does the steric hindrance of the tert-butyl group influence regioselectivity in electrophilic substitution reactions of this compound?

- Methodology : Perform nitration or halogenation reactions under controlled conditions. Analyze product distribution via GC-MS and -NMR. Compare with computational models (DFT calculations) to correlate steric/electronic effects with reaction pathways .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for interpreting dose-response relationships in toxicity studies of this compound?

- Methodology : Use nonlinear regression (e.g., Hill equation) to model EC values in cytotoxicity assays (e.g., MTT or ATP-based luminescence). Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Include negative controls (e.g., solvent-only) and reference toxicants (e.g., hydrogen peroxide) .

Q. How can researchers mitigate matrix effects when quantifying this compound in environmental samples using LC-MS/MS?

- Methodology : Employ matrix-matched calibration curves and isotope dilution (e.g., -labeled analogs). Use post-column infusion to identify ion suppression/enhancement zones and adjust chromatographic separation (e.g., longer retention times) to minimize interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.